Lipophilicity Tuning: Ortho-Fluorine Modulates logP Relative to Unsubstituted Phenyl Ester
The 2-fluorophenyl ester exhibits a calculated logP of 2.91, which is approximately 0.2–0.4 log units lower than the unsubstituted phenyl ester (logP 3.15 from Sielc; logP 2.95 from Finetech) [1]. This difference, while modest, is consistent with the electron-withdrawing effect of the ortho-fluorine atom reducing the overall lipophilicity relative to the hydrogen analog. Such a shift can be sufficient to alter permeability and solubility classification in drug discovery settings.
| Evidence Dimension | Calculated partition coefficient (logP) |
|---|---|
| Target Compound Data | logP = 2.91 |
| Comparator Or Baseline | Phenyl 4-aminosalicylate (CAS 133-11-9): logP = 2.77–3.15 (multiple sources); 4-Fluorophenyl 4-amino-2-hydroxybenzoate (CAS 56356-27-5): logP not publicly reported |
| Quantified Difference | ΔlogP ≈ -0.2 to -0.4 relative to the unsubstituted phenyl ester midpoint |
| Conditions | Calculated logP values (ALOGPS or similar) from vendor and database entries |
Why This Matters
A defined logP difference allows researchers to select the 2-fluorophenyl ester deliberately when slightly reduced lipophilicity is desired, e.g., to avoid excessive plasma protein binding or to improve aqueous solubility without introducing a strong hydrogen-bond donor.
- [1] Chemsrc logP = 2.9139; Sielc.com logP = 3.15 for phenyl ester; Finetechnology-ind.com logP = 2.95 for phenyl ester. View Source
